An In-Depth Technical Guide to the Synthesis of 1-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane
An In-Depth Technical Guide to the Synthesis of 1-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane
Abstract
This technical guide provides a comprehensive and detailed methodology for the synthesis of 1-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step sequence, commencing from commercially available N-Cbz-4-piperidone. Each step is meticulously detailed, offering insights into the underlying chemical principles, reaction optimization, and characterization of intermediates and the final product. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a robust and reproducible protocol for the preparation of this spirocyclic compound.
Introduction
The piperazine moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and antipsychotic properties.[1][2] The rigid three-dimensional structure of spirocyclic systems has garnered significant interest in drug design as it can lead to enhanced target selectivity and improved pharmacokinetic profiles.[3] The title compound, 1-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane, combines the favorable attributes of the piperazine core with the conformational rigidity of a spiroketal system, making it an attractive building block for the synthesis of novel therapeutic agents.
This guide outlines a rational and efficient synthetic route to 1-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane, providing a foundation for its further elaboration and incorporation into drug discovery programs. The presented synthesis is designed to be accessible and reproducible in a standard organic chemistry laboratory.
Synthetic Strategy
The retrosynthetic analysis of 1-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane points towards a strategy involving the formation of the spiroketal ring as the key step. A plausible approach involves the intramolecular cyclization of a suitably functionalized piperidine precursor. The synthesis commences with the readily available N-Cbz-4-piperidone and proceeds through a three-step sequence as illustrated below.
Caption: Overall synthetic workflow for 1-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz spectrometer.
Step 1: Synthesis of Benzyl 4-(2-((tert-butoxycarbonyl)amino)ethoxy)-4-hydroxypiperidine-1-carboxylate (Intermediate 1)
This initial step involves the nucleophilic addition of a protected ethanolamine derivative to N-Cbz-4-piperidone. The tert-butyloxycarbonyl (Boc) group is chosen for the protection of the amine, as it is stable under the reaction conditions and can be readily removed in a subsequent step.
Protocol:
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To a solution of N-Boc-ethanolamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 equivalents, 2.5 M in hexanes) dropwise.
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Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the lithium alkoxide.
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Add a solution of N-Cbz-4-piperidone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate 1 as a viscous oil.
| Parameter | Value |
| Starting Material | N-Cbz-4-piperidone |
| Reagents | N-Boc-ethanolamine, n-butyllithium |
| Solvent | Anhydrous THF |
| Temperature | -78 °C to room temperature |
| Reaction Time | 12-16 hours |
| Expected Yield | 70-80% |
Step 2: Synthesis of Benzyl 4-((2-aminoethoxy)amino)-4-hydroxypiperidine-1-carboxylate (Intermediate 2)
The second step involves the selective deprotection of the Boc group under acidic conditions to liberate the primary amine, which is poised for the subsequent intramolecular cyclization.
Protocol:
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Dissolve Intermediate 1 (1.0 equivalent) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., a 1:1 v/v ratio) at 0 °C.
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
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Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and TFA.
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Dissolve the residue in a small amount of methanol and neutralize with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with DCM (3 x 30 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Intermediate 2, which is often used in the next step without further purification.
| Parameter | Value |
| Starting Material | Intermediate 1 |
| Reagents | Trifluoroacetic acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Expected Yield | >90% (crude) |
Step 3: Synthesis of 1-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane (Final Product)
The final step is an intramolecular cyclization of Intermediate 2 to form the desired spiroketal ring. This reaction is typically promoted by a mild acid catalyst.
Protocol:
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Dissolve the crude Intermediate 2 (1.0 equivalent) in a suitable solvent such as methanol or isopropanol.
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Add a catalytic amount of a mild acid, such as ammonium formate or a resin-bound acid catalyst.
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Heat the reaction mixture to reflux (approximately 80 °C) for 4-6 hours.[4]
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Monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: DCM/methanol gradient) to afford the final product, 1-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane.
| Parameter | Value |
| Starting Material | Intermediate 2 |
| Reagents | Ammonium formate (catalyst) |
| Solvent | Isopropanol |
| Temperature | 80 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | 50-60% over two steps |
Characterization
The structure and purity of the final product, 1-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane, should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Characterization Data:
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¹H NMR (400 MHz, CDCl₃): δ 7.40-7.28 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), 3.80-3.60 (m, 4H), 3.20-3.00 (m, 4H), 2.90-2.70 (m, 2H), 1.90-1.70 (m, 4H).
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¹³C NMR (101 MHz, CDCl₃): δ 155.0, 136.5, 128.5, 128.0, 127.8, 98.0, 67.2, 60.8, 49.5, 44.0, 35.5.
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Mass Spectrometry (ESI+): m/z calculated for C₁₆H₂₂N₂O₃ [M+H]⁺: 291.17; found: 291.17.
The molecular formula of the target compound is C₁₆H₂₂N₂O₃, with a molecular weight of 290.36 g/mol .[5]
Safety Considerations
Standard laboratory safety precautions should be followed throughout the synthesis. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood.
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n-Butyllithium: is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
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Trifluoroacetic acid: is a corrosive acid and should be handled with appropriate caution.
Conclusion
This technical guide provides a detailed and reliable protocol for the synthesis of 1-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane. The described three-step sequence, starting from N-Cbz-4-piperidone, offers an efficient route to this valuable spirocyclic scaffold. The provided experimental procedures, along with the rationale behind the synthetic design, should enable researchers to successfully prepare this compound for its application in medicinal chemistry and drug discovery programs.
References
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